Methyl 2-amino-3-cyanopropanoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl 2-amino-3-cyanopropanoate |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4(7)2-3-6/h4H,2,7H2,1H3 |
InChI Key |
PSZRBAMUQMYUBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Amino 3 Cyanopropanoate and Its Analogs
Classical and Contemporary Chemical Synthesis Routes
The construction of the Methyl 2-amino-3-cyanopropanoate scaffold can be achieved through various synthetic pathways, ranging from traditional multistep sequences to more efficient convergent strategies.
Multistep Reaction Sequences for Derivatization
Multistep syntheses often provide the flexibility to introduce a variety of functional groups, allowing for the creation of diverse analogs. A common approach begins with readily available starting materials like methyl cyanoacetate (B8463686). rsc.org For instance, the dialkylation of methyl cyanoacetate can be a key step, followed by a series of transformations. rsc.org
A general sequence might involve:
Alkylation: Introduction of side chains to the α-carbon of a cyanoacetate precursor. rsc.org
Reduction: Chemoselective reduction of the nitrile group to an amine is a critical step. Catalysts like Raney® Nickel under molecular hydrogen or transfer hydrogenation conditions have been employed, often requiring in situ protection of the newly formed amine. rsc.org
Functional Group Interconversion: The ester or other functional groups can be further modified to yield the desired final product.
These sequences, while versatile, can be lengthy and sometimes require protecting group strategies to manage reactive sites within the molecule. rsc.orgillinois.edu
Convergent Synthetic Strategies Employing Key Intermediates
Another convergent approach involves the use of pre-functionalized building blocks. For instance, the reaction of aldehydes, malononitrile (B47326), and a phenol (B47542) derivative can lead to the formation of 2-amino-3-cyano-4H-chromene structures in a three-component reaction, showcasing the rapid assembly of complex molecules from simple starting materials. mdpi.com
Enantioselective Synthesis of this compound
The biological activity of amino acid derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance. rsc.org Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or transition metal complexes, has emerged as a powerful strategy to control the stereochemical outcome of reactions. frontiersin.orgrsc.org
Asymmetric Catalysis in Propanoate Construction
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. researchgate.net Chiral thiourea (B124793) derivatives have proven to be particularly effective catalysts in a variety of reactions, including the enantioselective cyanation of carbonyls and imines. nih.govmdpi.com
The catalytic action of chiral thioureas often involves a bifunctional activation mechanism. nih.gov The thiourea moiety can activate an electrophile (e.g., an imine) through hydrogen bonding, while a basic functional group on the catalyst can activate the nucleophile (e.g., a cyanide source). nih.gov This dual activation brings the reactants together in a well-defined chiral environment, leading to high enantioselectivity. researchgate.netnih.gov For instance, chiral thiourea catalysts have been successfully used in the enantioselective cyanosilylation of ketones, a reaction that provides access to chiral cyanohydrins, which are valuable synthetic intermediates. nih.govresearchgate.net
Research has demonstrated that the steric and electronic properties of the thiourea catalyst can be fine-tuned to optimize both the reaction rate and the enantiomeric excess of the product. nih.gov
Table 1: Examples of Organocatalytic Asymmetric Cyanation
| Catalyst Type | Substrate | Cyanide Source | Enantiomeric Excess (ee) | Reference |
| Chiral Thiourea-Amine | Ketones | Trimethylsilyl cyanide | up to 97% | nih.gov |
| Quinine-derived Thiourea | Aldimines | Not specified | High | researchgate.net |
This table is for illustrative purposes and may not be exhaustive.
Transition metal catalysis offers another powerful avenue for the enantioselective synthesis of chiral molecules. Asymmetric hydrogenation, in particular, is a widely used and highly efficient method for the synthesis of chiral amines and alcohols. researchgate.netnih.gov
In the context of producing β-amino acid derivatives, the asymmetric hydrogenation of α,β-unsaturated esters or similar precursors can be a key step. acs.org Chiral transition metal complexes, often featuring ruthenium or iridium with chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen across a double bond with high enantioselectivity. researchgate.netacs.org
Dynamic kinetic resolution is a particularly elegant strategy that can be employed in these hydrogenations. In this process, a racemic starting material is converted into a single enantiomer of the product with a theoretical yield of 100%. nih.gov For example, the dynamic kinetic resolution of racemic α-substituted α-amino esters has been achieved through hydrogenation with chiral ruthenabicyclic complexes, affording enantioenriched β-amino alcohols. researchgate.netnih.gov The mechanism often involves the in-situ racemization of the starting material, allowing the catalyst to selectively hydrogenate one enantiomer. researchgate.net
Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amino Alcohol Synthesis
| Metal | Ligand Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ruthenium | Chiral Diphosphine | Racemic α-amino esters | β-amino alcohols | up to 96% | researchgate.netnih.gov |
| Iridium | Chiral Phosphoric Acid | Racemic α-tertiary 1,2-diols | β-amino α-tertiary alcohols | up to 99% | nih.gov |
This table is for illustrative purposes and may not be exhaustive.
Chiral Pool Synthesis Utilizing Natural Amino Acids
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgresearchgate.net This approach leverages the inherent chirality of these molecules to construct complex, stereochemically defined targets. wikipedia.org Natural α-amino acids are particularly valuable in this regard, offering a diverse range of side chains and functional groups that can be chemically manipulated. researchgate.netbaranlab.org
Derivatization from L-Serine and Its Esters
L-serine and its corresponding esters, such as L-serine methyl ester, are versatile starting materials for the synthesis of this compound. A common synthetic route involves the esterification of L-serine with methanol, often facilitated by reagents like thionyl chloride, to produce L-serine methyl ester hydrochloride. google.comgoogle.comnih.gov
A key transformation in the synthesis of β-cyano-L-alanine from L-serine involves several steps. First, the amino group of L-serine methyl ester is protected, for instance with a benzyloxycarbonyl (Cbz) group, to yield methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate. The hydroxyl group is then converted into a good leaving group, typically through mesylation. Subsequent cyanation, followed by hydrolysis of the ester and removal of the protecting group, affords β-cyano-L-alanine. researchgate.net An alternative approach for the synthesis of L-2,3-diaminopropionic acid (L-Dap), a related compound, utilizes O-phospho-L-serine as a substrate in an enzymatic pathway. nih.gov
A synthetic pathway to prepare orthogonally protected L-Dap methyl esters also starts from a derivative of serine. Specifically, Nα-Fmoc-O-tert-butyl-d-serine is converted to an aldehyde, which then undergoes reductive amination to form 2,3-diaminopropanols. These intermediates are then further processed to yield the desired protected L-Dap methyl esters. mdpi.comresearchgate.net
Protective Group Strategies in Stereoselective Routes (e.g., Carboxybenzyl, tert-Butoxycarbonyl)
The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules like this compound to ensure chemoselectivity and prevent unwanted side reactions. libretexts.orgresearchgate.net The α-amino group is particularly reactive and requires protection during various synthetic transformations. libretexts.org
The tert-Butoxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines. wikipedia.org It can be introduced using di-tert-butyl dicarbonate (B1257347) under basic conditions. orgsyn.org The Boc group is stable under a variety of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid. wikipedia.orgorgsyn.org This protecting group has proven effective in the synthesis of various amino acid derivatives. nih.govnih.gov
The Carboxybenzyl (Cbz or Z) group is another crucial protecting group, particularly in peptide synthesis. It is stable under a range of conditions but can be removed by catalytic hydrogenation. researchgate.net In the synthesis of β-cyano-ʟ-alanine from L-serine, the Cbz group is used to protect the amino function of methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate. researchgate.net
Phase-Transfer Catalysis in Stereocontrolled Alkylation
Phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the asymmetric synthesis of α-amino acids. jst.go.jpresearchgate.net This technique facilitates the reaction between reactants in different phases (e.g., a solid and a liquid) by using a phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt. jst.go.jpresearchgate.net PTC offers mild reaction conditions and is particularly effective for the stereocontrolled alkylation of glycine (B1666218) and alanine (B10760859) derivatives. rsc.orgacs.org
The enantioselective alkylation of achiral Schiff base esters of glycine, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, is a widely used application of chiral PTC. acs.orgresearchsolutions.com Catalysts derived from Cinchona alkaloids are frequently employed to induce high enantioselectivity, allowing for the synthesis of optically active α-amino acids. acs.orgphasetransfer.com The reaction typically involves the alkylation of the glycinate (B8599266) Schiff base with various alkyl halides in the presence of the chiral catalyst and a base. acs.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of a variety of α-alkyl-α-amino acids and α,α-dialkyl-α-amino acids with excellent enantioselectivity. jst.go.jp
Recent advancements in PTC have led to the development of highly efficient, structurally rigid, chiral spiro ammonium salts derived from BINOL, which have shown great success in the catalytic enantioselective alkylation of tert-butyl glycinate Schiff base. jst.go.jp The versatility of PTC also extends to solid-phase synthesis, where a solid-supported glycine imine tert-butyl ester can be alkylated, followed by hydrolysis and benzoylation to yield N-benzoyl-α-amino acid tert-butyl esters in high yields. researchgate.netelsevierpure.com
Precursor-Based Synthesis and Functionalization
The synthesis of this compound can also be achieved through routes that start from precursors already containing key functional groups, which are then further elaborated.
Routes Initiated from Methyl Cyanoacetate Derivatives
Methyl cyanoacetate is a versatile starting material for the synthesis of various organic compounds, including those with amino and cyano functionalities. One approach involves the nitrosation of methyl cyanoacetate with sodium nitrite (B80452) to generate 2-nitroso, 2-methyl cyanoacetate. This intermediate can then undergo a pressurized catalytic hydrogenation to yield methyl 2-amino-2-cyanoacetate. patsnap.com
Another strategy involves the dialkylation of methyl cyanoacetate, followed by chemoselective reduction of the nitrile group to an amine. This method has been developed for the preparation of 2-aminoethyl α,α-disubstituted β-amino amides. rsc.org Furthermore, methyl cyanoacetate can react with N-protected glycines in a one-pot procedure using carbonyl diimidazole (CDI) to form methyl aminoacetylcyanoacetates. researcher.life It is also a key reactant in the Knoevenagel condensation with various aldehydes to produce substituted methyl 2-cyano-3-phenyl-2-propenoates. researcher.life
Strategies Involving Methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate as an Intermediate
Methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate itself serves as a crucial intermediate in the synthesis of various compounds. It can be prepared from N-(benzyloxycarbonyl)glycine in a multi-step process. clockss.org This multifunctional reagent can then be transformed into a range of heterocyclic systems. clockss.orgcrossref.org For instance, its reaction with hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org
In a synthetic route towards β-cyano-ʟ-alanine, methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate is subjected to hydrolysis of the methyl ester, followed by catalytic hydrogenation to remove the benzyloxycarbonyl protecting group, ultimately yielding the desired product. researchgate.net This intermediate is pivotal as it contains the core structure of the target molecule, requiring only the deprotection of the amino and carboxyl groups.
Mechanistic Insights into this compound Synthesis
The synthesis of this compound is a nuanced process, the efficiency and selectivity of which are profoundly influenced by the reaction mechanisms and the catalysts employed. A deeper understanding of these factors is crucial for the optimization of synthetic routes and the development of more effective and sustainable production methods.
Elucidation of Key Reaction Steps (e.g., Cyanation, Reduction)
The formation of this compound typically involves a series of fundamental chemical transformations. Among the most critical are cyanation and reduction steps. Cyanation introduces the essential nitrile group into the molecular framework, a key precursor for the amino functionality. This step often proceeds via nucleophilic substitution or addition reactions, where a cyanide-containing reagent attacks an electrophilic carbon center. The precise mechanism can vary depending on the starting materials and reaction conditions.
Following cyanation, or in some synthetic strategies preceding it, a reduction step is often necessary to form the primary amine. This can involve the reduction of a nitro group, an imine, or a nitrile itself, depending on the specific synthetic pathway. The choice of reducing agent is critical, as it must be selective enough to target the desired functional group without affecting other sensitive parts of the molecule, such as the ester or the newly introduced cyano group.
Role of Catalysts in Enhancing Selectivity and Yield
Catalysts play a pivotal role in directing the synthesis of this compound towards higher yields and improved selectivity. In many chemical reactions, including those for synthesizing methylamines, zeolites have been investigated for their catalytic properties. mdpi.com In their protonated form, zeolites act as solid acids and have demonstrated effectiveness in reactions such as methylamine (B109427) synthesis. mdpi.com The structure of zeolites, with their interconnected channels and cavities, allows for shape-selective catalysis, where the pore size influences which molecules can enter and react. mdpi.com
The development of gas-phase catalytic methods has significantly improved reaction efficiency and reduced costs in related chemical syntheses. mdpi.com For instance, in the production of methylamines, alumina (B75360) and silica-alumina catalysts have been foundational. mdpi.com The reactions are often carried out at high temperatures and are exothermic, producing a mixture of products that then require separation. mdpi.com
Research continues to focus on developing more advanced catalysts. For instance, while small-pore zeolites can exhibit high selectivity in certain reactions, their production costs can be a barrier to large-scale commercialization. mdpi.com Therefore, current research efforts are aimed at creating cost-effective catalysts that can shift syntheses from equilibrium-driven processes to more selective ones. mdpi.com
Chemical Reactivity and Transformative Pathways of Methyl 2 Amino 3 Cyanopropanoate
Reactivity of the Amino Group
The primary amino group in Methyl 2-amino-3-cyanopropanoate is a key site for nucleophilic attack, readily participating in acylation and alkylation reactions. These transformations are fundamental in modifying the compound's structure and providing pathways to more complex molecules.
Acylation and Alkylation Reactions
The nucleophilic nature of the amino group allows for straightforward acylation reactions with various acylating agents such as acid chlorides and anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. For instance, the reaction with acetyl chloride in the presence of a base would yield Methyl 2-(acetylamino)-3-cyanopropanoate. These N-acylated products are important intermediates in peptide synthesis and the formation of various bioactive molecules.
Similarly, the amino group can undergo alkylation with alkyl halides or other alkylating agents. Reductive amination, a common method for N-alkylation, can also be employed. This involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, to form a secondary or tertiary amine. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acyl-amino ester |
| Alkylation | Methyl iodide | N-alkyl-amino ester |
| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl-amino ester |
Formation of Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals and other biologically active compounds.
For example, condensation reactions of β-enaminonitriles, which can be derived from this compound, with various reagents can lead to the formation of substituted pyridines and pyrimidines. The amino group can react with a carbonyl compound to form an enamine, which can then undergo cyclization reactions. The specific heterocyclic system formed depends on the nature of the condensing partner. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines. tandfonline.comacs.orgmdpi.com Similarly, condensation with amidines or formamide can yield pyrimidine derivatives. rsc.org
Transformations of the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The chemoselective transformation of the nitrile group in the presence of the ester and amino functionalities is a key challenge and a testament to the utility of this compound.
Chemoselective Reduction of the Nitrile Group
The selective reduction of the nitrile group to a primary amine without affecting the ester group is a crucial transformation. This can be achieved using various reducing agents under controlled conditions. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method for nitrile reduction. commonorganicchemistry.comwikipedia.org The reaction conditions, such as pressure, temperature, and solvent, can be optimized to favor the reduction of the nitrile over the ester.
Metal hydride reagents can also be employed for this purpose. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitrile and the ester, milder or more selective reagents can be used. libretexts.org For instance, the use of borane complexes or specific catalytic systems can achieve the desired chemoselectivity. nih.govorganic-chemistry.org The resulting diamine product is a valuable building block for the synthesis of polyamines and other complex nitrogen-containing molecules.
| Reducing Agent | Product | Selectivity |
| H₂/Raney Ni | Primary amine | Can be selective under controlled conditions |
| H₂/Pd-C | Primary amine | Can be selective under controlled conditions |
| Borane complexes | Primary amine | Generally good chemoselectivity |
Hydrolysis and Related Cyanide Chemistry
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org This transformation converts the cyano group into a carboxyl group, leading to the formation of a dicarboxylic acid amino ester derivative. The hydrolysis typically proceeds through an amide intermediate.
Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and hydrolysis of the intermediate also lead to the carboxylic acid. The choice of acidic or basic conditions can be influenced by the stability of the other functional groups in the molecule.
Ester Group Reactivity
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.
Ester hydrolysis can be carried out under both acidic and basic conditions. libretexts.orglibretexts.orgsavemyexams.com Basic hydrolysis, also known as saponification, is typically irreversible and is often preferred for complete conversion. Reagents such as sodium hydroxide or lithium hydroxide in a suitable solvent can be used to hydrolyze the methyl ester to the corresponding carboxylate salt. chimia.ch Subsequent acidification then yields the free carboxylic acid.
Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium towards the products. libretexts.org The choice between acidic and basic hydrolysis will depend on the compatibility of the other functional groups present in the molecule with the reaction conditions. For instance, harsh acidic conditions might also promote the hydrolysis of the nitrile group.
The ester group can also undergo transesterification in the presence of another alcohol and a suitable catalyst, allowing for the conversion of the methyl ester to other alkyl esters.
Transesterification Processes
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for this compound. This transformation is typically catalyzed by either acids or bases, with the choice of catalyst and reaction conditions influencing the efficiency and outcome of the reaction.
Acid-catalyzed transesterification generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or a method to remove the methanol by-product is employed.
Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. The alkoxide is typically generated by reacting the alcohol with a strong base. N-heterocyclic carbenes (NHCs) have also emerged as efficient organocatalysts for transesterification reactions under mild conditions.
The choice of alcohol for transesterification can range from simple primary and secondary alcohols to more complex structures, allowing for the synthesis of a variety of 2-amino-3-cyanopropanoate esters.
Table 1: Examples of Catalysts Used in the Transesterification of β-Keto Esters
| Catalyst | Alcohol Type | Reaction Conditions | Yield (%) |
| Boric Acid | Primary, Secondary, Allylic, Propargylic | Not specified | High |
| Al(H₂PO₄)₃ | Primary, Secondary, Benzylic, Allylic | Extremely low catalyst loading | Good |
| Arylboronic Acids | Primary, Secondary, Tertiary, Cyclic, Allylic, Benzylic | 2.5 mol% catalyst loading | Good to Excellent |
This table provides examples of catalysts effective for the transesterification of β-keto esters, which can be analogous to the reactivity of this compound. nih.gov
Saponification and Carboxylic Acid Derivatization
Saponification, the hydrolysis of an ester under basic conditions, converts this compound into its corresponding carboxylate salt, which upon acidification yields 2-amino-3-cyanopropanoic acid. This reaction is typically carried out using aqueous solutions of strong bases such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.
The rate of saponification can be influenced by steric hindrance around the ester group and the electronic nature of the substituents. For amino acid esters, the reaction conditions need to be carefully controlled to avoid side reactions, such as racemization at the alpha-carbon. One study reported a mild alkaline hydrolysis method for hindered esters using a non-aqueous solution of sodium hydroxide in a methanol/dichloromethane solvent system, which could be applicable to this compound to minimize side reactions. arkat-usa.org
The resulting 2-amino-3-cyanopropanoic acid is a versatile intermediate. The carboxylic acid functionality can be further derivatized to form amides, acid chlorides, or other carboxylic acid derivatives using standard synthetic methodologies. However, attempts to hydrolyze the methyl ester of a γ-glutamyl-β-cyanoalanine precursor under basic conditions were reported to be problematic due to the potential for hydrolysis of the nitrile group. acgpubs.org
Reactions at the Alpha-Carbon Center
The alpha-carbon of this compound is activated by both the adjacent ester and amino groups, making it a site for various chemical transformations, particularly carbon-carbon bond formation.
Carbon-Carbon Bond Forming Reactions
The formation of an enolate at the alpha-carbon of this compound, typically through the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), generates a potent nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: The enolate can be alkylated by reacting it with alkyl halides in an S(_N)2 reaction. This allows for the introduction of a wide range of alkyl groups at the alpha-position. To avoid N-alkylation, the amino group is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, prior to enolate formation.
Michael Addition: The enolate of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction leads to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, resulting in the synthesis of more complex amino acid derivatives. A study on the stereoselective Michael addition of a chiral ketimine to an electrophilic alkene highlights a potential pathway for such transformations. mdpi.com
Functionalization with Retention or Inversion of Stereochemistry
When the alpha-carbon of this compound is a stereocenter, functionalization reactions can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism and the reagents used.
Retention of Stereochemistry: Reactions that proceed through a mechanism where the stereocenter is not directly involved in bond breaking and forming, or where the incoming group approaches from the same face as the leaving group, can lead to retention of configuration. For example, certain catalytic hydrogenation reactions of chiral amino acid methyl esters to amino alcohols have been shown to proceed with retention of configuration. researchgate.net
Inversion of Stereochemistry: S(_N)2 reactions at the alpha-carbon, if a suitable leaving group is present, will proceed with inversion of stereochemistry. This provides a route to diastereomeric products from a single starting enantiomer.
The stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure, complex amino acid derivatives.
Influence of Stereochemistry on Reaction Outcomes and Reactivity
The stereochemistry of this compound plays a critical role in directing the outcome of its reactions, particularly in the context of asymmetric synthesis. The existing stereocenter can influence the approach of reagents, leading to diastereoselective transformations.
In reactions involving the formation of a new stereocenter, the inherent chirality of the starting material can induce the preferential formation of one diastereomer over the other. For instance, in the zinc-mediated addition of α-bromoacetonitrile to enantiopure N-tert-butanesulfinyl α-imino esters, high diastereoselectivity was observed, leading to the formation of enantiomerically enriched β-cyanoalanine derivatives. researchgate.net This diastereoselectivity is often rationalized by the formation of a chelated transition state that minimizes steric interactions and favors the approach of the nucleophile from a specific face of the molecule.
The use of chiral catalysts can further enhance the stereochemical control in reactions of this compound. Chiral catalysts can create a chiral environment around the substrate, leading to highly enantioselective and diastereoselective transformations. For example, chiral phosphoric acids have been used as catalysts in asymmetric Mannich reactions to produce C2-quaternary indolin-3-ones with excellent stereoselectivity. mdpi.com
The interplay between the substrate's inherent stereochemistry and the chirality of the catalyst is a powerful tool in modern organic synthesis, enabling the construction of complex, stereochemically defined molecules from relatively simple precursors like this compound.
Applications of Methyl 2 Amino 3 Cyanopropanoate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The unique structure of Methyl 2-amino-3-cyanopropanoate, which is the methyl ester of β-cyanoalanine, features three reactive centers: the primary amine, the cyano group, and the ester. This trifunctional nature allows for selective chemical modifications, enabling its use as a foundational element in the synthesis of densely functionalized acyclic and cyclic compounds.
β-Amino acids and their derivatives are crucial structural motifs in numerous biologically active compounds and are key components in the development of peptidomimetics and novel pharmaceuticals. univie.ac.at this compound serves as a direct precursor to a specific class of these molecules: β-amino amides.
The transformation from the β-amino ester to a β-amino amide is typically achieved through aminolysis. In this reaction, the methyl ester group of this compound reacts with a primary or secondary amine, replacing the methoxy (B1213986) group (-OCH₃) with a substituted amino group (-NR¹R²) to form a new amide bond. This reaction is often carried out with or without a catalyst and can be driven to completion by using an excess of the reacting amine. The primary amino group and the cyano group on the original molecule can be protected beforehand if necessary, allowing for the selective formation of the desired amide. This straightforward conversion makes it a useful building block for introducing the β-amino amide scaffold into larger, more complex molecules.
The presence of three distinct and reactive functional groups makes this compound an ideal intermediate for creating densely functionalized compounds. Each functional group can be targeted with specific reagents to build molecular complexity in a controlled manner:
The Amino Group: As a primary amine, it can undergo a wide range of reactions, including acylation, alkylation, arylation, and Schiff base formation, allowing for the introduction of diverse substituents.
The Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions, providing pathways to different classes of compounds.
The Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis, as previously discussed.
This versatility allows chemists to use this compound as a central scaffold, sequentially or selectively modifying each functional group to assemble complex target molecules that would be difficult to synthesize through other methods.
Contribution to Heterocyclic Chemistry
Heterocyclic compounds are of paramount importance in medicinal chemistry. While this compound possesses the functional groups that could theoretically contribute to the formation of various heterocyclic rings, the most widely documented and efficient syntheses of certain key heterocycles, such as 2-amino-3-cyanopyridines and 2-amino-3-cyano-4H-chromenes, predominantly utilize other starting materials.
2-Amino-3-cyanopyridine (B104079) derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. wustl.eduresearchgate.net They also serve as crucial intermediates for creating fused heterocyclic systems like pyrido[2,3-d]pyrimidines. mdpi.com
The most common and efficient method for synthesizing these pyridine (B92270) derivatives is a one-pot, four-component reaction involving an aromatic aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.net The established mechanism for this reaction proceeds through initial condensation reactions to form an α,β-unsaturated carbonyl compound and an enamine, followed by a series of Michael addition, cyclization, and aromatization steps. While this compound contains the requisite amine and cyano functionalities, its use as a direct starting material in this specific transformation is not a commonly reported pathway in scientific literature. The standard, well-documented route relies on the high reactivity of malononitrile.
Table 1: Examples of Catalytic Synthesis of 2-Amino-3-Cyanopyridine Derivatives
| Entry | Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Ref. |
| 1 | Benzaldehyde | Acetophenone | Na₂CaP₂O₇ | Solvent-free, 80°C | 94 | mdpi.com |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇ | Solvent-free, 80°C | 92 | mdpi.com |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Na₂CaP₂O₇ | Solvent-free, 80°C | 93 | mdpi.com |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | Solvent-free, 80°C | 88 | mdpi.com |
The 4H-chromene scaffold is a privileged structure found in many natural products and synthetic compounds with significant pharmacological effects, including anticancer and antifungal activities. mdpi.comnih.gov The 2-amino-3-cyano-4H-chromene framework, in particular, has attracted considerable attention.
The standard and highly efficient synthesis of these molecules is a three-component reaction that combines an aldehyde, malononitrile, and a substituted phenol (B47542) (or naphthol). nih.govresearchgate.netderpharmachemica.com This reaction is often catalyzed by a base (like piperidine) or an organocatalyst and proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The reactivity of malononitrile is central to the formation of the dihydropyran ring. Similar to the synthesis of cyanopyridines, the use of this compound as the starting material for building the 2-amino-3-cyano portion of the chromene ring is not the conventional or widely reported method.
Table 2: Examples of Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromene Derivatives
| Entry | Aldehyde | Phenol | Catalyst | Yield (%) | Ref. |
| 1 | Benzaldehyde | Sesamol | Piperidine | 74 | nih.gov |
| 2 | 4-Nitrobenzaldehyde | Sesamol | Piperidine | 64 | nih.gov |
| 3 | Pyridin-4-carbaldehyde | Sesamol | Piperidine | 55 | nih.gov |
| 4 | 2-Bromobenzaldehyde | Sesamol | Piperidine | 68 | nih.gov |
Given its structure as a β-amino acid derivative, this compound is a plausible precursor for other important heterocyclic systems. Its functional groups could be leveraged in cyclization reactions to form rings other than the specific pyridines and chromenes mentioned above. For example, β-amino esters are well-known precursors for the synthesis of β-lactams (azetidin-2-ones), a core component of widely used antibiotics. An intramolecular cyclization, or a reaction with a suitable coupling agent, could potentially form a β-lactam ring.
Furthermore, the combination of amine, ester, and nitrile functionalities makes it a candidate for other multicomponent reactions that lead to diverse heterocyclic scaffolds. For instance, reactions with 1,3-dicarbonyl compounds could lead to the formation of dihydropyrimidinone derivatives, another class of biologically active molecules. The development of novel synthetic routes that utilize the unique reactivity of this compound to access these and other heterocyclic scaffolds remains an area of interest for synthetic chemists.
Advanced Chemical Applications in Materials Science (e.g., α-Cyanoacrylates, Dyes)
The unique structure of this compound suggests its potential as a precursor in the synthesis of advanced materials, including certain polymers and dyes.
While not a direct precursor in the conventional synthesis of methyl cyanoacrylate, the structural elements of this compound are related to this class of monomers, which are the primary components of "super glues." The industrial production of methyl α-cyanoacrylate typically involves the Knoevenagel condensation of methyl cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer. wordpress.comresearchgate.netorganic-chemistry.org This process does not involve this compound.
However, the reactivity of the amino and cyano groups in this compound could theoretically be exploited in alternative synthetic routes or for the creation of modified cyanoacrylate-type polymers. For instance, the aza-Michael addition of amines to acrylates is a known reaction in polymer chemistry for creating poly(β-amino ester)s. researchgate.net The presence of both an amine and a cyano group could allow for the design of polymers with unique properties, although specific research on this application is not widely documented.
The synthesis of heterocyclic dyes often relies on precursors containing amino and cyano groups, which can undergo cyclization reactions to form chromophoric systems. For example, various six-membered heterocyclic cyanine (B1664457) dyes are synthesized from precursors with reactive functional groups that can participate in condensation reactions. lew.ro While direct examples of the use of this compound in dye synthesis are not prevalent in the literature, its structure is analogous to other building blocks used for this purpose. For instance, 2-amino-3-cyano thiophene (B33073) derivatives are used in the synthesis of azo dyes. acs.org The amino and cyano groups in this compound could potentially react with suitable partners to form heterocyclic systems that are part of a dye's structure.
The following table summarizes the key functional groups of this compound and their potential roles in the synthesis of materials.
| Functional Group | Potential Role in Materials Synthesis |
| Amino Group | Nucleophilic addition (e.g., aza-Michael), formation of heterocyclic rings |
| Cyano Group | Participation in cyclization reactions, precursor to other functional groups |
| Ester Group | Can be hydrolyzed or modified to alter polymer properties |
Development of Novel Peptide and Peptidomimetic Structures
The incorporation of non-natural amino acids into peptides is a key strategy for developing novel therapeutics with improved stability and activity. This compound can be considered a derivative of a β-amino acid, which are homologues of the natural α-amino acids.
The synthesis of peptides containing β-amino acids can be challenging but offers access to peptidomimetics with unique conformational properties and resistance to enzymatic degradation. rsc.org The incorporation of cyclopropane (B1198618) β-amino acid derivatives, for example, can significantly impact the secondary structure and metabolic stability of peptides. nih.gov
While specific examples of the direct incorporation of this compound into peptide chains are not extensively reported, its structure as a β-amino acid surrogate makes it a candidate for such applications. nih.govnih.gov The amino group can participate in peptide bond formation, while the cyano group offers a site for further chemical modification. Research has shown the successful incorporation of other diamino propionic acid derivatives into peptides. researchgate.net This suggests that with appropriate protecting group strategies, this compound could be utilized in solid-phase peptide synthesis (SPPS) to create novel peptidomimetics. nih.gov The synthesis of such peptides would likely involve standard coupling reagents used in SPPS. semanticscholar.org
The potential steps for incorporating this compound into a peptide could include:
Protection: Protection of the amino and cyano groups as needed for compatibility with SPPS protocols.
Coupling: Activation of the carboxylic acid (or the amino group of the growing peptide chain) and coupling to the amino group of the resin-bound peptide (or the incoming protected amino acid).
Deprotection and Iteration: Removal of the N-terminal protecting group to allow for the addition of the next amino acid in the sequence.
The resulting peptidomimetics could exhibit altered biological activities due to the modified backbone structure.
Electrochemical Oxidation Applications Involving Cyanopropanoates
The electrochemical oxidation of organic molecules offers a green and efficient alternative to traditional chemical methods. The electrochemical behavior of this compound would be influenced by its amino and cyano functional groups.
The electrochemical oxidation of primary amines to nitriles is a well-established process. nih.govfrontiersin.org This reaction often proceeds on metal oxide electrodes, such as NiOOH, and can be a high-yield method for nitrile synthesis. frontiersin.org The mechanism can involve the transfer of hydrogen atoms from the α-carbon of the amine to the electrode surface. nih.gov
The table below outlines potential electrochemical reactions involving the functional groups of this compound.
| Functional Group | Potential Electrochemical Reaction | Potential Product(s) |
| Amino Group | Oxidation | Imine, Nitrile |
| Cyano Group | Reduction | Amine |
| Ester Group | Generally stable under typical electrochemical oxidation conditions | Unchanged |
The electrochemical oxidation of related compounds, such as primary amines, has been shown to yield nitriles with high selectivity. nih.gov This suggests that under appropriate conditions, the electrochemical oxidation of this compound could be a viable method for synthesizing molecules with different functional group arrangements.
Computational and Theoretical Studies on Methyl 2 Amino 3 Cyanopropanoate
Molecular Structure and Conformational Analysis
The structural and conformational properties of methyl 2-amino-3-cyanopropanoate and related molecules have been elucidated through sophisticated computational methods, providing deep insights into their behavior at the molecular level.
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state geometries of molecules like this compound. For instance, in a study on the related compound methyl 3-amino-2-cyanoacrylate, DFT calculations were employed to optimize the molecular structure. researchgate.net The results revealed key bond lengths, such as the olefinic C=C bond length of 1.385 (2) Å, providing a quantitative description of its geometry. researchgate.net These computational approaches, often utilizing basis sets like 6-31G**, allow for the precise determination of bond angles and lengths, which are crucial for understanding the molecule's reactivity and spectroscopic properties. researchgate.net
Similarly, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the optimized geometry of other structurally related molecules. mdpi.com These studies often compare the computationally derived structures with experimental data, where available, to validate the theoretical models. mdpi.com For example, the structural and spectroscopic data of 2-amino-2-methyl-1,3-propanediol (B94268) were calculated using both Hartree-Fock and DFT (B3LYP) methods with an aug-cc-pVDZ basis set to determine the most stable conformer and its structural parameters. nih.govresearchgate.net
The following table provides an example of optimized geometrical parameters obtained from DFT calculations for a related cyano-containing compound.
| Parameter | Bond Length (Å) / Angle (°) |
| C=C | 1.385 (2) |
| C-C | 1.420 (2) - 1.449 (2) |
| C-O | 1.2185 (19) - 1.3545 (19) |
| C-N (cyano) | 1.154 (2) |
| C-N (amino) | 1.308 (2) |
| O-C-O | 122.53 (14) |
| C-C-C | 117.98 (14) - 121.57 (14) |
| Data for methyl 3-amino-2-cyanoacrylate, a structurally similar compound. researchgate.net |
The conformational flexibility of molecules like this compound is a critical aspect of their chemical behavior. Computational studies allow for the mapping of the conformational landscape and the identification of energy minima, which correspond to the most stable conformations.
For example, a study on methyl cyanoacetate (B8463686), a related ester, utilized both MP2 and DFT/B3LYP methods to investigate its conformational isomerism. researchgate.net The calculations showed that the syn conformer is the ground state, with the gauche conformer being only slightly less stable. researchgate.net This type of analysis involves rotating different parts of the molecule, such as the methylester and amino groups, to explore all possible spatial arrangements and their corresponding energies. researchgate.net
The presence of intramolecular hydrogen bonds can significantly influence the conformational preferences. For instance, in methyl-2-cyano-3-aminoacrylate, the formation of an intramolecular hydrogen bond plays a crucial role in determining its conformational behavior. researchgate.net The relative stability of different conformers can also be affected by the solvent environment, with more polar solvents sometimes favoring different conformations. researchgate.net
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectra.
Theoretical calculations of vibrational spectra (Infrared and Raman) are routinely performed to aid in the assignment of experimental spectral bands. DFT methods, such as B3LYP, are commonly used for this purpose. mdpi.comcore.ac.uk The calculated vibrational frequencies and intensities for the optimized geometry of a molecule can be compared with experimental data. nih.govcore.ac.uk
For instance, in the vibrational analysis of a related amino acid derivative, the calculated vibrational modes were found to be overestimated due to the neglect of anharmonicity in the computational model. core.ac.uk However, the inclusion of electron correlation in DFT methods generally leads to a better agreement with experimental frequencies compared to Hartree-Fock methods. core.ac.uk The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.govresearchgate.net
The following table shows a comparison of experimental and calculated vibrational frequencies for key functional groups in a related molecule.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| N-H Stretch | ~3400-3300 | ~3450 |
| C≡N Stretch | ~2200 | ~2230 |
| C=O Stretch | ~1700 | ~1720 |
| C-O Stretch | ~1250 | ~1260 |
| Note: These are typical frequency ranges and the exact values depend on the specific molecule and computational method. core.ac.ukmdpi.com |
The prediction of NMR chemical shifts is another important application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net These calculations are often performed in conjunction with a solvent model, such as the Self-Consistent Reaction Field (SCRF), to account for solvent effects. rug.nl
Theoretical NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net The accuracy of these predictions is sensitive to the chosen computational method and basis set. For complex molecules, these calculations can help in assigning ambiguous signals in the experimental NMR spectra. nih.gov For example, ¹³C chemical shifts are particularly sensitive to the molecular geometry and can distinguish between different functional groups like cyanide and isocyanide. ucl.ac.uk
The following table presents an example of calculated ¹³C NMR chemical shifts for a related compound.
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C=O | ~170 |
| C-N (cyano) | ~115-120 |
| C-O (ester) | ~50-60 |
| C-C (backbone) | ~30-50 |
| Note: These are approximate values and can vary based on the specific molecular structure and computational parameters. ucl.ac.uknih.gov |
Reaction Mechanism Elucidation and Energy Profiling
Computational studies are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. This provides a detailed understanding of the reaction pathways and their energetics.
For instance, a computational study on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) employed DFT and high-level coupled-cluster methods to investigate the reaction mechanism. rsc.orgnih.gov The study identified the key steps, including the generation of a cyanomethyl radical, its addition to the alkyne, and subsequent cyclization and rearrangement. nih.gov The calculations revealed the relative energies of the intermediates and transition states, allowing for the determination of the most favorable reaction pathway. rsc.orgnih.gov
Such studies can also clarify ambiguities in proposed mechanisms. For example, the aforementioned study demonstrated that a proposed 1,2-ester migration does not proceed through a carboxyl radical intermediate as previously suggested. rsc.orgnih.gov By calculating the energy barriers for different possible steps, researchers can predict the kinetics and thermodynamics of the reaction, providing valuable insights for optimizing reaction conditions. rsc.org
Transition State Characterization for Key Transformations
The synthesis of α-amino nitriles and their derivatives often proceeds through complex reaction mechanisms. Characterizing the transition states of these transformations is fundamental to understanding reaction rates and selectivity. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and analyze these high-energy structures.
For a molecule like this compound, a key transformation would be its synthesis, for instance, via a Strecker-type reaction involving the addition of cyanide to an imine precursor. Theoretical studies would focus on:
Locating the Transition State (TS): The process involves mapping the potential energy surface to find the first-order saddle point corresponding to the transition state. This is the maximum energy point along the minimum energy reaction path.
Geometric Analysis: The bond lengths and angles of the transition state structure are analyzed. For example, in a cyanide addition, the forming C-C bond and the breaking C=N double bond would be elongated compared to their equilibrium lengths in the reactant and product.
Vibrational Frequency Analysis: A key feature of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the approach of the cyanide nucleophile to the imine carbon.
While specific studies on this compound are not prevalent, research on the synthesis of related 2-amino-3-cyano-4H-chromenes highlights the use of computational analysis to understand their formation. nih.govmdpi.com
Reaction Pathway Energetics and Kinetic Modeling
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are identified and optimized, the energetics of the entire reaction pathway can be determined.
Activation Energy (Ea): The energy difference between the reactants and the transition state defines the activation barrier. A lower activation energy implies a faster reaction rate.
This energetic information is crucial for kinetic modeling. Using principles from Transition State Theory (TST), the calculated activation energies can be used to estimate theoretical reaction rate constants. This allows chemists to predict how changes in the molecular structure of reactants or catalysts would affect the reaction outcome, guiding synthetic efforts.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of descriptors that quantify and visualize these electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
HOMO: This is the outermost orbital containing electrons and acts as an electron donor. youtube.com For this compound, the HOMO is expected to be localized primarily on the lone pair of the amino group, making it the primary site for electrophilic attack (e.g., protonation).
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The LUMO is likely distributed over the π* orbitals of the nitrile (-C≡N) and carbonyl (C=O) groups, indicating these are the most favorable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. malayajournal.org A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical, yet representative, data based on computational studies of similar molecules to illustrate the concepts of FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 eV | Highest Occupied Molecular Orbital; associated with the amino group's lone pair. |
| LUMO | -0.8 eV | Lowest Unoccupied Molecular Orbital; associated with the cyano and ester groups. |
| Energy Gap (ΔE) | 8.7 eV | Indicates high kinetic stability. |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net The map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). malayajournal.orgresearchgate.net
For this compound, the MESP map would be expected to show:
Negative Regions (Red/Yellow): Concentrated around the nitrogen atom of the cyano group, the carbonyl oxygen of the ester, and the nitrogen of the amino group. These sites are susceptible to electrophilic attack and are the most likely hydrogen bond acceptors.
Positive Regions (Blue): Located around the hydrogen atoms of the amino group and the α-hydrogen. These sites are susceptible to nucleophilic attack and are potential hydrogen bond donors.
Table 2: Expected Qualitative MESP Characteristics for this compound
| Atomic Site / Functional Group | Expected MESP | Implication for Reactivity |
| Cyano Nitrogen (-C≡N ) | Strongly Negative | Site for electrophilic attack, coordination to metal cations. |
| Carbonyl Oxygen (-C=O ) | Negative | Site for electrophilic attack, hydrogen bond acceptor. |
| Amino Nitrogen (-N H₂) | Negative | Site for protonation, hydrogen bond acceptor. |
| Amino Hydrogens (-NH₂ ) | Positive | Hydrogen bond donor. |
Chiral Recognition and Enantioselectivity Prediction in Asymmetric Syntheses
As this compound is a chiral molecule, controlling the stereochemical outcome of its synthesis is paramount. Computational modeling plays a vital role in understanding and predicting enantioselectivity. This is especially important in asymmetric catalysis, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other.
The process of chiral recognition relies on the differential interaction between the two enantiomers of a substrate and a chiral selector (e.g., a chiral catalyst or a biological receptor). nih.govrsc.org Computationally, this is investigated by:
Modeling Diastereomeric Complexes: Creating 3D models of the non-covalent complexes formed between the chiral selector and both the R- and S-enantiomers of the substrate.
Calculating Interaction Energies: Determining the binding or interaction energy for each diastereomeric complex. The enantiomer that forms the more stable complex (i.e., has a more negative interaction energy) is the one that is preferentially bound or reacts faster.
Analyzing Interactions: Identifying the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion, π-π stacking) that are responsible for the energy difference. This is often conceptualized by the "three-point interaction model," which posits that at least three distinct points of interaction are needed for effective chiral discrimination. nih.gov
By calculating the energy difference between the transition states leading to the R and S products, chemists can predict the enantiomeric excess (e.e.) of a reaction, providing a powerful tool for the rational design of new asymmetric syntheses. nih.gov
Table 3: Illustrative Interaction Energies for Chiral Recognition of this compound Enantiomers This table presents hypothetical data to illustrate how computational chemistry can be used to predict enantioselectivity.
| Enantiomer Complex | Calculated Interaction Energy (kcal/mol) | Predicted Outcome |
| Chiral Selector + (R)-Methyl 2-amino-3-cyanopropanoate | -10.2 | Less stable complex. |
| Chiral Selector + (S)-Methyl 2-amino-3-cyanopropanoate | -12.5 | More stable complex; the (S)-enantiomer is preferentially formed. |
| Energy Difference (ΔΔE) | 2.3 | Significant energy difference suggests high potential enantioselectivity. |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
High-Resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Methyl 2-amino-3-cyanopropanoate, ¹H and ¹³C NMR would provide a definitive map of the carbon-hydrogen framework.
Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methoxy (B1213986) group (CH₃) of the ester would appear as a sharp singlet, typically in the range of 3.7-3.8 ppm. The methine proton (CH) at the chiral center (C2) would likely present as a triplet or a doublet of doublets, depending on the coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) at C3 are diastereotopic and would be expected to appear as a multiplet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectrum: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the ester group would be found significantly downfield (around 170 ppm). The nitrile carbon (C≡N) has a characteristic chemical shift in the 117-120 ppm region. scispace.comnetlify.app The methoxy carbon would be around 52-54 ppm, while the α-carbon (C2) and β-carbon (C3) would appear further upfield. scispace.com
Reference Data for β-cyano-L-alanine: Published data for the parent acid, β-cyano-L-alanine, in D₂O shows the α-proton (HC(2)) as a triplet at 3.92 ppm and the β-protons (H₂C(3)) as a doublet at 3.00 ppm. scispace.comresearchgate.net The corresponding carbon signals appear at 171.8 ppm (C=O), 117.4 ppm (C≡N), 50.8 ppm (C2), and 20.0 ppm (C3). scispace.comresearchgate.net For the methyl ester, these values would be very similar, with the key addition of the methyl group signals.
Table 1: Comparative NMR Data for β-cyano-L-alanine and Expected Data for its Methyl Ester
| Nucleus | Position | β-cyano-L-alanine (Observed in D₂O) scispace.comresearchgate.net | This compound (Expected) |
|---|---|---|---|
| ¹H | -CH(NH₂) | 3.92 ppm (t) | ~3.9-4.1 ppm (m) |
| -CH₂CN | 3.00 ppm (d) | ~3.0-3.2 ppm (m) | |
| -COOCH₃ | N/A | ~3.7-3.8 ppm (s) | |
| -NH₂ | Variable (exchanges in D₂O) | Broad singlet | |
| ¹³C | C=O | 171.8 ppm | ~170-172 ppm |
| C≡N | 117.4 ppm | ~117-120 ppm | |
| -CH(NH₂) | 50.8 ppm | ~50-52 ppm | |
| -CH₂CN | 20.0 ppm | ~20-22 ppm | |
| -OCH₃ | N/A | ~52-54 ppm |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy methods like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to display several key absorption bands:
N-H stretching: Two bands for the primary amine in the 3300-3500 cm⁻¹ region.
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C≡N stretching: A sharp, intense peak in the 2240-2260 cm⁻¹ range, which is highly characteristic of a nitrile group.
C=O stretching: A strong absorption for the ester carbonyl group, typically around 1735-1750 cm⁻¹.
N-H bending: A band around 1590-1650 cm⁻¹.
Instrumental analysis of the parent compound, β-cyano-L-alanine, confirms these characteristic peaks. nih.gov While FT-IR can distinguish between racemic and enantiopure forms of some amino acids due to differences in crystal lattice packing and hydrogen bonding, it cannot distinguish the enantiomers in solution. thermofisher.com
Table 2: Key Expected FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amine (R-NH₂) | N-H Bend | 1590 - 1650 |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 |
| Ester (R-COOR') | C=O Stretch | 1735 - 1750 |
| Alkane (-CH₂-, -CH-) | C-H Stretch | 2850 - 2960 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS, GC-MS)
Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule to gain structural insights. nationalmaglab.org
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound (C₅H₈N₂O₂), which is 128.0586. This precise mass measurement allows for the unambiguous determination of its elemental composition.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to produce a characteristic pattern of product ions. wikipedia.org For this compound, key fragmentation pathways would likely include:
Loss of the methoxycarbonyl group (•COOCH₃).
Loss of the entire ester group (CH₃OCO•).
Cleavage of the Cα-Cβ bond.
Elimination of HCN.
Studies on related amino acid methyl esters show that fragmentation often initiates at the amine or ester functional groups. nih.gov For instance, fragmentation of N-alkyl-N-trifluoroacetyl-α-amino acid methyl esters often leads to the formation of characteristic nitrilium cations. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC for Enantiomeric Excess Determination
HPLC is a robust technique for the analysis of non-volatile compounds like amino acids and their derivatives. For purity assessment, a reversed-phase HPLC method would typically be developed.
Chiral HPLC: Since this compound is a chiral molecule, determining its enantiomeric purity (or enantiomeric excess, ee) is crucial. This is accomplished using chiral HPLC. There are two main approaches:
Indirect Method: The racemic mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com For example, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is commonly used for this purpose with amino acids. nih.gov
Direct Method: The racemate is separated directly on a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs (like teicoplanin or cyclodextrin (B1172386) phases) are particularly effective for the direct separation of underivatized or N-derivatized amino acids. sigmaaldrich.comsigmaaldrich.com
HPLC methods have been successfully developed for the parent compound, β-cyano-L-alanine, often involving pre-column derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) followed by reversed-phase separation. nih.govresearchgate.net Such methods demonstrate excellent linearity, accuracy, and low limits of detection, and could be adapted for the methyl ester. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Products and Purity
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While amino acids themselves are non-volatile, their ester derivatives, such as this compound, are often sufficiently volatile for GC analysis.
However, to improve chromatographic peak shape and thermal stability, further derivatization is common. sigmaaldrich.com The primary amine group is typically acylated or silylated. A common method involves reacting the analyte with a silylating reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS derivative, which is more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com The resulting derivatized compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peaks. sigmaaldrich.comsigmaaldrich.com The use of short, narrow-bore capillary columns can help reduce analysis time for these higher molecular weight derivatives. sigmaaldrich.com
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Primary Application | Information Obtained |
|---|---|---|
| ¹H, ¹³C, 2D NMR | Structural Elucidation | Carbon-hydrogen framework, connectivity, stereochemistry |
| FT-IR / Raman | Functional Group Identification | Presence of amine, nitrile, ester groups |
| HRMS | Molecular Formula Determination | High-accuracy mass, elemental composition |
| Tandem MS (MS/MS) | Structural Fragmentation | Molecular structure confirmation, identification of substructures |
| Chiral HPLC | Enantiomeric Purity | Ratio of enantiomers (enantiomeric excess) |
| GC-MS | Purity and Identification | Separation of volatile components, structural confirmation |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of chemical reactions by separating components of a mixture based on their affinity for the stationary and mobile phases. For the synthesis of α-aminonitriles, a class of compounds to which this compound belongs, TLC is routinely used to track the consumption of starting materials (aldehydes, amines, and cyanide sources) and the formation of the product. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. However, specific Rf values and detailed TLC protocols (including stationary phase, mobile phase composition, and visualization method) for this compound could not be located in the reviewed literature. General protocols for related α-aminonitriles often employ silica (B1680970) gel as the stationary phase and mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol) as the mobile phase.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's absolute stereochemistry. This technique is particularly important for chiral molecules like this compound, which can exist as different enantiomers. The process involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. Despite the importance of this technique, no published crystal structure data for this compound or its salts (e.g., hydrochloride) was found. The determination of the absolute configuration of α-aminonitriles has been reported for other, often more complex, derivatives, frequently in the context of developing asymmetric synthetic methods. nih.govrug.nl The lack of data for the title compound may be due to difficulties in obtaining suitable single crystals, a common challenge for small, flexible molecules. frontiersin.org
Chiroptical Techniques (e.g., Polarimetry) for Optical Rotation Measurement
Chiroptical techniques are essential for studying chiral molecules. Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. mdpi.comchemsrc.com The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). mdpi.comchemsrc.com This value is critical for determining the enantiomeric purity of a synthetic sample. While the principles of polarimetry are well-established, a specific optical rotation value for either enantiomer of this compound has not been reported in the accessible literature. Such data would be crucial for researchers working on the asymmetric synthesis of this compound.
Advanced Microscopy for Catalyst Characterization (e.g., SEM, TEM)
In the catalytic synthesis of α-aminonitriles, the morphology and structure of the catalyst can significantly influence its activity and selectivity. Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the catalyst's surface topography, particle size, and shape. This information is vital for understanding the catalyst's performance and for developing more efficient catalytic systems. Syntheses of α-aminonitriles often employ transition metal catalysts (e.g., palladium, copper, ruthenium) or organocatalysts. researchgate.netresearchgate.net While there is extensive research on the characterization of catalysts for various cyanation reactions, no studies were found that specifically report the use of SEM or TEM to characterize catalysts used for the synthesis of this compound.
Future Directions and Emerging Research Avenues for Methyl 2 Amino 3 Cyanopropanoate
Sustainable and Green Chemistry Approaches in Synthesis
The drive towards environmentally benign chemical manufacturing has put a spotlight on the synthesis of key intermediates like methyl 2-amino-3-cyanopropanoate. unibo.it Future research is increasingly focused on developing sustainable and green chemistry methodologies to replace traditional synthetic routes that may involve hazardous reagents or produce significant waste. unibo.itresearchgate.net
Key areas of development include:
Catalytic Routes: A shift from stoichiometric reagents to catalytic methods is a primary goal. Research into novel catalysts, including nanostructured materials and reusable catalysts, aims to improve reaction efficiency and reduce environmental impact. mdpi.com For instance, the use of nanostructured diphosphate (B83284) Na2CaP2O7 has been shown to be an efficient, environmentally friendly, and reusable catalyst for the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The β-cyanoalanine synthase pathway, which is involved in cyanide detoxification in plants, provides a natural blueprint for the enzymatic synthesis of β-cyanoalanine derivatives. nih.govnih.gov Future research will likely focus on harnessing and engineering enzymes like β-cyanoalanine synthase for the efficient and stereoselective production of this compound and its analogs.
Alternative Solvents and Reaction Conditions: The use of green solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are central to making the synthesis process more sustainable. unibo.itresearchgate.net Microwave-assisted and grindstone technologies are also being explored to reduce reaction times and energy consumption. researchgate.net
Cyanide-Free Routes: Given the toxicity of cyanide, developing synthetic pathways that avoid its use is a significant goal. One promising approach involves the biocatalytic asymmetric ring-opening of dihydroisoxazoles, which provides a cyanide-free route to chiral β-hydroxy nitriles, precursors to compounds like this compound. rsc.org
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The unique combination of amino, cyano, and ester functional groups in this compound makes it a versatile building block for a wide range of chemical transformations. Future research will continue to explore its reactivity to unlock new synthetic possibilities.
Key areas of exploration include:
Multicomponent Reactions (MCRs): This compound is an ideal candidate for MCRs, which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net The development of new MCRs involving this compound will enable the rapid synthesis of diverse molecular scaffolds.
Cyclization Reactions: The reactive nitrile and amino groups can participate in various cyclization reactions to form a wide array of heterocyclic compounds. researchgate.net For example, it can be used to synthesize pyridines, pyrimidines, and chromenes, which are important structural motifs in many biologically active molecules. researchgate.netmdpi.comnih.gov
Derivatization of Functional Groups: The amino, cyano, and ester groups can be selectively modified to introduce new functionalities and build molecular complexity. This includes N-acylation, N-alkylation, nitrile hydrolysis or reduction, and ester saponification or transesterification. The exploration of these derivatization pathways will expand the synthetic utility of this versatile intermediate.
Expansion of Applications in Complex Natural Product and Drug Synthesis
This compound and its derivatives are valuable precursors for the synthesis of complex natural products and pharmaceuticals. numberanalytics.comresearchgate.net Future research will focus on expanding their application in these areas.
Natural Product Synthesis: Many natural products, particularly amino acid-derived compounds, contain structural motifs that can be accessed from this compound. numberanalytics.com Its use as a chiral building block will be crucial in the total synthesis of complex natural products with high stereoselectivity. nih.gov
Drug Discovery: The ability to generate diverse libraries of compounds from this intermediate makes it a valuable tool in drug discovery. ijpsr.com The synthesis of novel heterocyclic compounds derived from this compound will continue to be a key strategy for identifying new drug candidates with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. ijpsr.comresearchgate.net For instance, derivatives of 2-amino-3-cyanopyridine have shown promise as IKK-β inhibitors and A2A adenosine (B11128) receptor antagonists. ijpsr.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. acs.orgchemistryviews.orgchimia.ch
Flow Chemistry: Performing the synthesis of this compound and its derivatives in a continuous flow system can lead to improved reaction control, higher yields, and reduced reaction times. acs.orgresearchgate.net Flow chemistry also allows for the safe handling of potentially hazardous reagents and intermediates. chemistryviews.org The development of integrated flow processes, from starting materials to the final product, will be a key area of future research. nih.gov
Automated Synthesis: Automated synthesis platforms, which can perform multiple reactions in parallel, will accelerate the discovery of new derivatives and the optimization of reaction conditions. sigmaaldrich.comchemspeed.comsynplechem.com These platforms, often utilizing pre-packed reagent cartridges, can streamline the synthesis of compound libraries for high-throughput screening. synplechem.com The combination of flow chemistry and automation has the potential to revolutionize the synthesis of complex molecules. youtube.com
Synergistic Development of Computational and Experimental Methodologies for Rational Design
The combination of computational modeling and experimental work is becoming increasingly important in modern chemical research. nih.govwiley.com
Computational Studies: Density Functional Theory (DFT) calculations can be used to predict the reactivity of this compound and its derivatives, guiding the design of new reactions and catalysts. nih.govmdpi.com Molecular docking studies can help in the rational design of new drug candidates by predicting their binding affinity to biological targets. researchgate.netnih.gov
Rational Design: By integrating computational predictions with experimental validation, researchers can adopt a more rational approach to the design of new synthetic routes and novel molecules with desired properties. nih.govresearchgate.net This synergistic approach will be crucial for accelerating the development of new applications for this compound in materials science, catalysis, and medicinal chemistry.
Q & A
Q. What are the optimal synthesis routes for Methyl 2-amino-3-cyanopropanoate, and how can reaction yields be improved?
- Methodological Answer : The esterification of 2-amino-3-cyanopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common route. Yield optimization involves controlling reaction parameters:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Anhydrous methanol minimizes hydrolysis of the nitrile group.
- Catalyst : Use of molecular sieves or activated alumina to absorb water and shift equilibrium .
Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitor by TLC (Rf ~0.3 in ethyl acetate).
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation pitfalls be avoided?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 3.6 ppm (ester -OCH₃), δ 4.1 ppm (α-CH), and δ 2.8 ppm (NH₂). Avoid misinterpretation of exchangeable NH₂ protons by using D₂O shaking .
- IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹). Baseline correction is critical to avoid false peaks.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 143.1) ensures molecular weight validation. Use high-resolution MS to distinguish isotopic patterns from impurities .
Advanced Research Questions
Q. How do reaction kinetics and solvent polarity influence the hydrolysis stability of this compound?
- Methodological Answer : Kinetic studies in polar protic (e.g., water) vs. aprotic solvents (e.g., DMF) reveal stability trends:
- Polar Protic Solvents : Accelerate ester hydrolysis via nucleophilic attack (pseudo-first-order rate constants: 0.05–0.1 h⁻¹ at pH 7).
- Aprotic Solvents : Stabilize the nitrile group but may promote intramolecular cyclization.
Use HPLC to quantify degradation products (e.g., carboxylic acid derivatives) and Arrhenius plots to model temperature dependence .
Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level identifies electrophilic centers:
- Nitrile Carbon : High electrophilicity index (ω = 3.2 eV) favors nucleophilic attack by amines or thiols.
- Ester Carbon : Moderate reactivity (ω = 2.1 eV) influenced by steric hindrance from the methyl group.
Compare with experimental data (e.g., reaction yields with benzylamine) to validate computational predictions .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : A comparative study of analogs (e.g., ethyl vs. methyl esters, halogen-substituted derivatives) reveals:
- Steric Effects : Bulky substituents (e.g., 2-methylpropanoate) reduce reaction rates by ~40% in SN2 mechanisms.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance nitrile reactivity by 2-fold in Michael additions.
Tabulated
| Compound | Substituent | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| This compound | H | 0.12 |
| Ethyl 2-amino-3-cyanopropanoate | CH₂CH₃ | 0.09 |
| 3-Trifluoromethyl derivative | CF₃ | 0.25 |
| Source: Adapted from PubChem reactivity datasets . |
Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 µM in kinase inhibition assays) may arise from:
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) and validate via Western blotting.
- Assay Conditions : Control pH (7.4 vs. 6.8) and serum content (fetal bovine serum may sequester compounds).
Meta-analysis of raw data (e.g., dose-response curves) and independent replication studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
